3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine
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Overview
Description
3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group attached to a pyrrolidinyl ring, and a dichlorophenyl group attached to a methanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone” contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes, and have been used in the development of drugs for various therapeutic applications .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Many drugs that contain pyrrolidine are involved in central nervous system pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the cyclopropylmethoxy group could potentially influence its absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent, such as a halogenating agent, to form cyclopropylmethoxy halide.
Formation of the Pyrrolidinyl Ring: The cyclopropylmethoxy halide is then reacted with a pyrrolidine derivative under suitable conditions to form the cyclopropylmethoxy pyrrolidine intermediate.
Attachment of the Dichlorophenyl Group: The final step involves the reaction of the cyclopropylmethoxy pyrrolidine intermediate with a dichlorophenyl ketone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine: Unique due to its specific functional groups and structure.
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2,4-dichlorophenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c16-11-3-4-13(14(17)7-11)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCROISLBXZQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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